N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family This compound is characterized by its complex structure, which includes chloro and fluoro substituents on phenyl rings, a pyrrolidine group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Substitution Reactions:
Attachment of Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, often using pyrrolidine and a suitable leaving group on the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazine core.
Scientific Research Applications
N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the triazine core provides stability. The pyrrolidine group may facilitate interactions with biological membranes or proteins, influencing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N2,N4-bis(3-chlorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the chloro substituent, potentially altering its chemical properties.
N2,N4-bis(3-chloro-4-fluorophenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine: Contains a morpholine group instead of pyrrolidine, which may influence its solubility and interaction with biological targets.
Uniqueness
N2,N4-bis(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of chloro and fluoro substituents on the phenyl rings, along with the pyrrolidine group. This specific arrangement enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N,4-N-bis(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F2N6/c20-13-9-11(3-5-15(13)22)24-17-26-18(25-12-4-6-16(23)14(21)10-12)28-19(27-17)29-7-1-2-8-29/h3-6,9-10H,1-2,7-8H2,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSDONWRTZAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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